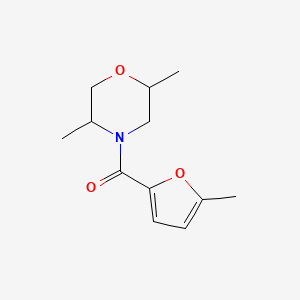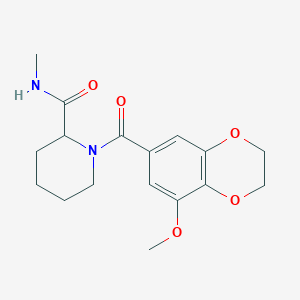
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone, also known as OPIM, is a chemical compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of intracellular calcium signaling and the release of neurotransmitters. By modulating the activity of the sigma-1 receptor, Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone may be able to affect neuronal activity and neurotransmitter release, leading to changes in behavior and physiological responses.
Biochemical and Physiological Effects:
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and decrease anxiety-like behavior. Additionally, it has been shown to have analgesic effects, reducing sensitivity to pain. Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has also been shown to affect the release of dopamine, a neurotransmitter involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. Additionally, it has been shown to have a low toxicity profile, making it a safer alternative to other compounds that affect the sigma-1 receptor. However, Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, it may not be suitable for all types of experiments, and researchers should carefully consider its use in their specific experimental design.
Direcciones Futuras
For the study of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone include the development of new compounds and the investigation of its potential use in various areas of research.
Métodos De Síntesis
The synthesis of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone involves several steps. First, 4-propan-2-ylpiperazine is reacted with oxalyl chloride to form oxalyl-4-propan-2-ylpiperazine. This intermediate is then reacted with 2-hydroxymethyl oxolane to form Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone. The synthesis of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is a multi-step process that requires careful attention to detail and purification to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal activity. Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, it has been studied for its potential use in pain management and addiction treatment.
Propiedades
IUPAC Name |
oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATKLDQRWBKSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)
![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)


![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)
![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)



![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)